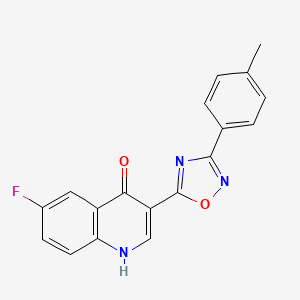
6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as FOQ, is a heterocyclic compound that has received significant attention in the scientific community due to its potential applications in drug discovery and development. FOQ is a quinoline derivative that contains an oxadiazole moiety, which confers unique properties to the molecule. In
Scientific Research Applications
1. GABAA/Benzodiazepine Receptor Interaction
Compounds similar to 6-fluoro-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, such as various imidazo[1,5-a]quinoxaline amides and carbamates, have shown high affinity for the GABAA/benzodiazepine receptor. These compounds demonstrate a range of intrinsic efficacies, indicating potential for neurological applications (Tenbrink et al., 1994).
2. Antibacterial Properties
Studies have identified quinoline compounds with 1,3,4-oxadiazole groups, similar to the chemical structure , as having significant in vitro antibacterial activity. These include variants such as 6-fluoro-7-(5-aryl-1,3,4-thiadiazol/oxadiazol-2-yl-sulfanyl)-4-quinolone-3-carboxylic acids, which were found to be comparable to the standard drug norfloxacin in their effectiveness (Kidwai et al., 2000).
3. Antitumor Activity
A variant of the compound, specifically fluoroquinolone C3-isostere derivatives containing the oxadiazole ring, has been investigated for its antitumor properties. These compounds have shown significant potency against Hep-3B cancer cell lines, indicating their potential use in cancer therapy (Guoqianga, 2012).
4. Molecular and Crystal Structures
The molecular and crystal structures of similar compounds have been characterized, with predictions of their potential as antimicrobial and antiviral drugs. This includes understanding their interactions at the molecular level through docking studies (Vaksler et al., 2023).
5. Quinoline-Based Bcl-2 Inhibitors
Research has also explored quinoline-based compounds with oxadiazole and triazole analogues as Bcl-2 inhibitors, which are important in cancer therapy. These compounds have shown promising anti-proliferative activity in Bcl-2-expressing cancer cell lines (Hamdy et al., 2019).
6. Fluorescent Sensors
Quinoline-based compounds, such as those containing 1,3,4-oxadiazole, have been utilized in creating novel fluorescent sensors. These sensors are capable of detecting small inorganic cations, demonstrating their potential use in analytical chemistry (Mac et al., 2010).
properties
IUPAC Name |
6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c1-10-2-4-11(5-3-10)17-21-18(24-22-17)14-9-20-15-7-6-12(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGFBTRDMQQCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid](/img/structure/B2617208.png)
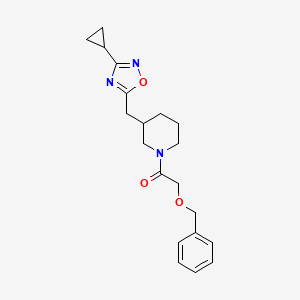
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)
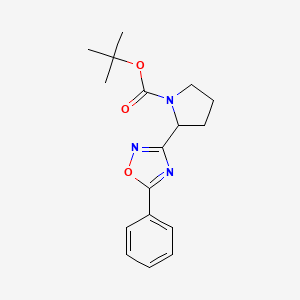
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)
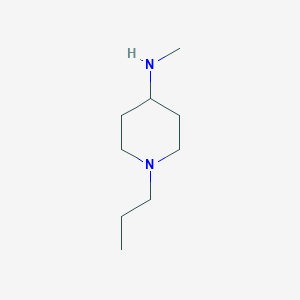
![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2617228.png)
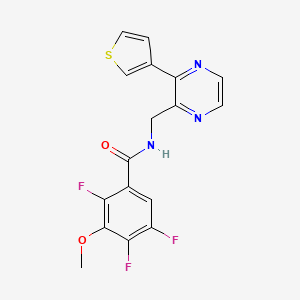

![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)